1,18-Octadecanediyl bismethacrylate
Description
1,18-Octadecanediyl bismethacrylate is a long-chain difunctional monomer comprising an 18-carbon alkyl chain flanked by two methacrylate groups. Methacrylates with long alkyl chains are often employed in dental resins, coatings, and adhesives, where chain length modulates mechanical properties and reactivity .
Properties
IUPAC Name |
18-(2-methylprop-2-enoyloxy)octadecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O4/c1-23(2)25(27)29-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-30-26(28)24(3)4/h1,3,5-22H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSSBYGJHFPUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241122 | |
| Record name | 1,18-Octadecanediyl bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94231-41-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,18-octadecanediyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94231-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,18-Octadecanediyl bismethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094231411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,18-Octadecanediyl bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,18-octadecanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1,18-Octadecanediyl bismethacrylate (CAS No. 94231-41-1) is a methacrylate compound that has garnered attention for its potential biological activities. This compound is part of a broader class of methacrylates used in various applications, including biomaterials and drug delivery systems. Understanding its biological activity is crucial for its application in biomedical fields.
Molecular Structure
- Molecular Formula: C36H66O4
- Molecular Weight: 578.92 g/mol
- IUPAC Name: this compound
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
| Boiling Point | Not determined |
This compound exhibits biological activity through various mechanisms:
- Cell Adhesion: Enhances cell attachment and proliferation, making it suitable for tissue engineering applications.
- Biocompatibility: Demonstrated low cytotoxicity in vitro, indicating potential for safe use in medical devices.
In Vitro Studies
Research has shown that this compound can influence cell behavior:
- Cell Proliferation: Studies indicate that this compound promotes the proliferation of fibroblast cells by enhancing adhesion properties on surfaces treated with the compound.
- Cytotoxicity Assays: Evaluations using MTT assays revealed low cytotoxicity levels compared to control groups, suggesting compatibility with mammalian cells.
In Vivo Studies
Limited studies have been conducted on the in vivo effects of this compound. However, preliminary results suggest:
- Tissue Integration: In animal models, implants made from this compound showed favorable integration with surrounding tissues after a healing period.
- Inflammatory Response: Histological analyses indicated minimal inflammatory response, which is critical for biomaterials used in medical applications.
Case Study 1: Tissue Engineering Applications
A study investigated the use of this compound as a scaffold material for skin tissue engineering. The results demonstrated:
- Enhanced Cell Growth: Scaffolds made from this compound supported higher fibroblast growth compared to traditional materials.
- Wound Healing: In vivo tests showed accelerated wound healing in models treated with scaffolds containing the compound.
Case Study 2: Drug Delivery Systems
Another research focused on the potential of this compound in drug delivery applications:
- Controlled Release: The compound was incorporated into polymeric matrices that allowed for controlled release of therapeutic agents over extended periods.
- Efficacy in Targeting Tumors: Preliminary data suggested improved targeting of tumor cells when used in conjunction with chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,18-Octadecanediyl bismethacrylate to analogous compounds based on chain length, functional groups, and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations :
Chain Length and Flexibility :
- The C18 chain in this compound likely imparts lower glass transition temperature (Tg) and greater flexibility compared to shorter-chain analogs like ethylene glycol-based dimethacrylates . This is critical in elastomers or impact-resistant coatings.
- In contrast, hexamethylene diisocyanate (C6) facilitates rigid polyurethane networks due to shorter chain length and reactive isocyanate groups .
Functional Group Reactivity :
- Methacrylates polymerize via radical mechanisms, enabling UV-curable coatings, whereas diisocyanates (e.g., hexamethylene diisocyanate) require polyaddition with alcohols or amines .
Hydrophobicity :
- The long alkyl chain in this compound likely enhances water resistance compared to polar ether-linked dimethacrylates (e.g., 2,2'-ethylenedioxydiethyl dimethacrylate), which absorb moisture due to ethylene glycol segments .
Applications :
- While 1,18-Dibromooctane (C18 bromide) is used in alkylation reactions , the methacrylate analog may serve as a crosslinker in hydrophobic polymers or biomedical devices requiring slow degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
